molecular formula C20H28ClNO3 B105735 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride CAS No. 135261-74-4

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride

Cat. No. B105735
M. Wt: 365.9 g/mol
InChI Key: YWZCEYHTWKUNMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides, which show potent cytotoxicity towards human WiDr colon cancer cells . These compounds are synthesized with IC(50) values in the low micromolar range, indicating their effectiveness at low concentrations. The synthesis process includes the hydration of analogs and the conversion of specific hydrochloride groups, which could provide insights into the synthesis of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride .

Molecular Structure Analysis

The molecular structure of compounds similar to the one includes an electron-accepting group and an electron-donating group linked with a spacer . The length of the spacer chain, such as ethylene, trimethylene, and tetramethylene, affects the intramolecular charge-transfer interaction . This information is crucial for understanding the molecular structure and electronic properties of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the loss of water and dimethylamine hydrochloride, leading to the formation of enones . Additionally, the mercaptoethanol adduct undergoes deamination . These reactions indicate the potential reactivity of the compound and can guide the prediction of its behavior in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and the presence of specific functional groups. For instance, the intramolecular charge-transfer interaction in polymers derived from these compounds is found to be larger than in the monomer form and increases with the degree of polymerization . This suggests that the physical properties such as solubility and melting point, as well as chemical properties like reactivity and stability, of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride could be similarly affected by its molecular structure and degree of polymerization.

Scientific Research Applications

Electropolymerization Studies

In the field of coordination chemistry, derivatives of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride have been used for electropolymerization studies. Specifically, certain silicon naphthalocyanines (SiNcs) with substituents derived from this compound demonstrated non-aggregated behavior in various solvents and concentrations. These SiNcs showed promising electropolymerization properties, which could be significant for applications in materials science and electrochemistry (Bıyıklıoğlu & Alp, 2017).

Generation of Structurally Diverse Library

This compound has been utilized as a starting material for generating a diverse library of compounds through alkylation and ring closure reactions. This approach allows the creation of various structurally unique compounds with potential applications in medicinal chemistry and drug discovery (Roman, 2013).

properties

IUPAC Name

1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-21(2)14-18(22)15-24-20-10-5-4-8-17(20)12-11-16-7-6-9-19(13-16)23-3;/h4-10,13,18,22H,11-12,14-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZCEYHTWKUNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127003-40-1 (Parent)
Record name 2-Propanol, 1-(dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086819172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901007117
Record name 1-(Dimethylamino)-3-{2-[2-(3-methoxyphenyl)ethyl]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901007117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride

CAS RN

86819-17-2, 135261-74-4
Record name 2-Propanol, 1-(dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086819172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-2-propanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135261744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)-3-{2-[2-(3-methoxyphenyl)ethyl]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901007117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(DIMETHYLAMINO)-3-(2-(2-(3-METHOXYPHENYL)ETHYL)PHENOXY)-2-PROPANOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CC3TR6BEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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